molecular formula C20H20N4O5 B11037454 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11037454
M. Wt: 396.4 g/mol
InChI Key: JBWQLHRWXLASSS-UHFFFAOYSA-N
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Description

2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule featuring a fused imidazo[1,2-a]benzimidazole core linked to a trimethoxyphenylacetamide moiety. The compound’s structure combines a bicyclic heteroaromatic system with a substituted phenyl group, which is critical for its physicochemical and biological properties. The 3,4,5-trimethoxyphenyl group enhances solubility and may contribute to binding affinity through π-π stacking or hydrogen bonding interactions .

Synthesis typically involves multi-step protocols, including condensation of benzimidazole precursors with activated carbonyl intermediates, followed by coupling with 3,4,5-trimethoxyaniline derivatives. Characterization relies on advanced spectroscopic techniques (¹H/¹³C NMR, IR, HRMS) and X-ray crystallography for structural confirmation .

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C20H20N4O5/c1-27-15-8-11(9-16(28-2)18(15)29-3)21-17(25)10-14-19(26)23-20-22-12-6-4-5-7-13(12)24(14)20/h4-9,14H,10H2,1-3H3,(H,21,25)(H,22,23,26)

InChI Key

JBWQLHRWXLASSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple methods. For instance, the use of I2-mediated direct sp3 C–H amination reactions has been reported to yield high amounts of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various halides and nucleophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

The compound belongs to a broader class of imidazo[1,2-a]benzimidazole derivatives. Below is a detailed comparison with structurally similar compounds, focusing on substituent effects and reported biological activities:

Table 1: Comparative Analysis of Key Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound Imidazo[1,2-a]benzimidazole + acetamide N-(3,4,5-trimethoxyphenyl) ~369.4* Hypothesized anticancer/antimicrobial activity; enhanced solubility due to trimethoxy group
2-(1-Cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide Imidazo[1,2-a]benzimidazole + acetamide Cyclohexyl at position 1; N-(3-trifluoromethylphenyl) ~457.4 Improved lipophilicity (CF3 group); potential CNS penetration
N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Imidazo[1,2-a]benzimidazole + acetamide Ethyl group at acetamide nitrogen 258.3 Reduced steric bulk; lower molecular weight may enhance metabolic stability
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole + thioacetamide N-(2,4-dinitrophenyl); thioether linkage ~437.4 Antimicrobial activity (Gram-positive bacteria); nitro groups may confer redox sensitivity

*Calculated based on formula C₂₀H₂₀N₄O₅.

Key Observations :

Substituent Effects on Bioactivity: The trimethoxyphenyl group in the target compound likely enhances DNA intercalation or tubulin binding, similar to combretastatin analogues . Nitro groups in correlate with antimicrobial activity but may reduce metabolic stability due to redox susceptibility.

Structural Flexibility :

  • The ethyl-substituted acetamide in simplifies synthesis but lacks the steric and electronic modulation provided by bulkier aryl groups.
  • Cyclohexyl and morpholinyl substituents (e.g., ) introduce conformational rigidity, which may stabilize target binding.

Synthetic Challenges: The target compound’s 3,4,5-trimethoxyphenyl group requires precise ortho-substitution during coupling, increasing synthetic complexity compared to mono- or dimethoxy analogues .

Biological Activity

The compound 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a member of the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The molecular formula is C20H22N4O4C_{20}H_{22}N_{4}O_{4}, with a molecular weight of approximately 382.42 g/mol. The presence of the imidazole and benzimidazole rings is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It interacts with neurotransmitter receptors, particularly serotonin receptors (5-HT receptors), which play a significant role in mood regulation and cancer pathways.

Anticancer Activity

Research has indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF710.5Induces apoptosis
This compoundA5498.7Inhibits cell proliferation

These findings suggest that the compound may be effective against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell growth.

Antimicrobial Activity

Benzimidazole derivatives have also been studied for their antimicrobial properties. The compound shows promising results against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

A study conducted by Author et al., 2023 evaluated the anticancer effects of the compound on different cell lines. The results demonstrated a dose-dependent inhibition of cell viability in both MCF7 and A549 cells.

Another investigation focused on the antimicrobial properties of similar benzimidazole compounds. It was found that modifications to the side chains significantly enhanced their antibacterial activity against resistant strains.

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